molecular formula C8H10N2O2 B057946 N-(2-Hydroxyethyl)nicotinamide CAS No. 6265-73-2

N-(2-Hydroxyethyl)nicotinamide

Cat. No. B057946
CAS RN: 6265-73-2
M. Wt: 166.18 g/mol
InChI Key: SJZLOWYUGKIWAK-UHFFFAOYSA-N
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Patent
US05002935

Procedure details

A neat mixture of 2-aminoethanol (6.1 g, 0.10 mol) and ethyl nicotinate (15.1 g, 0.10 mol) was refluxed overnight. As the mixture was cooled to room temperature, the product precipitated as a crystalline solid. It was filtered, washed with ether and then recrystallized from 2-propanol/ether. The final product was collected by vacuum filtration and washed with ether. The dried, white compound weighed 10.7 g, resulting in a 64.5% yield; mp 88.5°-89.5° C. (lit. value 92° C.).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][OH:4].[C:5](OCC)(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[N:8][CH:7]=1>>[OH:4][CH2:3][CH2:2][NH:1][C:5]([C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)=[O:12]

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
NCCO
Name
Quantity
15.1 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the product precipitated as a crystalline solid
FILTRATION
Type
FILTRATION
Details
It was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
recrystallized from 2-propanol/ether
FILTRATION
Type
FILTRATION
Details
The final product was collected by vacuum filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
resulting in a 64.5% yield
CUSTOM
Type
CUSTOM
Details
mp 88.5°-89.5° C. (lit. value 92° C.)

Outcomes

Product
Name
Type
Smiles
OCCNC(=O)C=1C=NC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.